1-(8-Quinolinylazo)-2-hydroxynaphthalene
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Overview
Description
1-(8-Quinolinylazo)-2-hydroxynaphthalene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound features a quinoline ring and a naphthalene ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(8-Quinolinylazo)-2-hydroxynaphthalene can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-hydroxynaphthalene under basic conditions to form the azo compound.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general principles of azo dye synthesis apply. These methods often involve large-scale diazotization and coupling reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Quinolinylazo)-2-hydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline and naphthalene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline and naphthalene derivatives.
Scientific Research Applications
1-(8-Quinolinylazo)-2-hydroxynaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-(8-Quinolinylazo)-2-hydroxynaphthalene involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors. The quinoline and naphthalene rings provide additional sites for binding and interaction, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 1-(2-Quinolinylazo)-2-hydroxynaphthalene
- 1-(8-Quinolinylazo)-4-hydroxynaphthalene
- 1-(8-Quinolinylazo)-2-hydroxyanthracene
Comparison: 1-(8-Quinolinylazo)-2-hydroxynaphthalene stands out due to its unique combination of a quinoline and naphthalene ring. This structure provides distinct electronic and steric properties, making it more versatile in various applications compared to its analogs. The position of the hydroxyl group also influences its reactivity and binding affinity in different contexts.
Properties
CAS No. |
4008-71-3 |
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Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-(quinolin-8-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C19H13N3O/c23-17-11-10-13-5-1-2-8-15(13)19(17)22-21-16-9-3-6-14-7-4-12-20-18(14)16/h1-12,23H |
InChI Key |
DNGKBSMJMAPKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3N=CC=C4)O |
Origin of Product |
United States |
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